molecular formula C10H16O2 B3059018 7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 937-75-7

7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B3059018
CAS No.: 937-75-7
M. Wt: 168.23 g/mol
InChI Key: ICBQBQPJLPHGKS-UHFFFAOYSA-N
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Description

7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid is an organic compound with the molecular formula C10H16O2. It is a bicyclic compound featuring a carboxylic acid functional group. The structure is characterized by a bicyclo[2.2.1]heptane framework with two methyl groups at the 7-position. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method includes the reaction of isoprene with maleic anhydride, followed by hydrogenation and hydrolysis to yield the desired carboxylic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors and catalysts to optimize the yield and purity. The process generally includes steps such as distillation and crystallization to isolate and purify the final product.

Types of Reactions:

    Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives, such as esters and amides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

    Oxidation: Esters, amides, and other carboxylic acid derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Halides, esters, and other substituted compounds.

Scientific Research Applications

7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The bicyclic structure provides rigidity and stability, which can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

    Camphor: A bicyclic ketone with a similar structure but different functional groups.

    Norbornane: A bicyclic hydrocarbon with a similar framework but lacking the carboxylic acid group.

    Bicyclo[2.2.1]heptane-2-carboxylic acid: A similar compound with the carboxylic acid group at a different position.

Uniqueness: 7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the presence of two methyl groups at the 7-position, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for use in various synthetic applications.

Properties

IUPAC Name

7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-9(2)7-3-5-10(9,6-4-7)8(11)12/h7H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBQBQPJLPHGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(CC2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10305139
Record name DL-CAMPHORICACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10305139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937-75-7
Record name NSC169215
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169215
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-CAMPHORICACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10305139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 2
7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 3
7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 4
7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 5
7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 6
7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid

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